molecular formula C16H16ClN5O2S B10933918 N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B10933918
M. Wt: 377.8 g/mol
InChI Key: KMVYOQOCZNNTBQ-UHFFFAOYSA-N
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Description

N~1~-(5-Chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorinated aromatic ring, a pyrazole moiety, and an oxadiazole ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 5-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.

    Synthesis of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be done by reacting the pyrazole derivative with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Chlorinated Aromatic Ring: The chlorinated aromatic ring is introduced through a nucleophilic substitution reaction. The 5-chloro-2-methylphenyl group can be attached to the oxadiazole ring using a suitable nucleophile.

    Formation of the Acetamide Group: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-Chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~1~-(5-Chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-Chloro-2-methylphenyl)-2-({5-[(1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but lacks the methyl group on the pyrazole ring.

    N~1~-(5-Chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N~1~-(5-Chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the oxadiazole and pyrazole rings, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16ClN5O2S

Molecular Weight

377.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H16ClN5O2S/c1-10-3-4-12(17)7-13(10)19-14(23)9-25-16-21-20-15(24-16)8-22-11(2)5-6-18-22/h3-7H,8-9H2,1-2H3,(H,19,23)

InChI Key

KMVYOQOCZNNTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)CN3C(=CC=N3)C

Origin of Product

United States

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